4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione
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Overview
Description
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione is a synthetic organic compound characterized by the presence of a fluorophenyl group, an imino group, and a furandione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione typically involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to cyclization reactions to form the furandione ring. The reaction conditions often include the use of solvents like isopropanol and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted fluorophenyl derivatives.
Scientific Research Applications
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione involves its interaction with specific molecular targets. The imine group can form hydrogen bonds with biological molecules, affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Shares the imine and fluorophenyl groups but differs in the overall structure.
Pyrrolidine derivatives: Similar in terms of the presence of nitrogen-containing rings but differ in their specific ring structures and substituents.
Uniqueness
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione is unique due to its combination of a fluorophenyl group, an imine group, and a furandione ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
88556-35-8 |
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Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
4-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-5-methylfuran-2,3-dione |
InChI |
InChI=1S/C13H10FNO3/c1-7(11-8(2)18-13(17)12(11)16)15-10-5-3-9(14)4-6-10/h3-6H,1-2H3 |
InChI Key |
ULLOJIQFZIOJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=O)O1)C(=NC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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